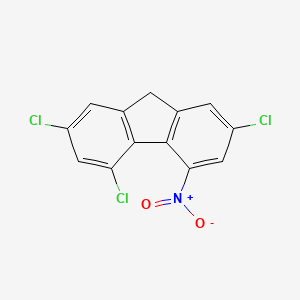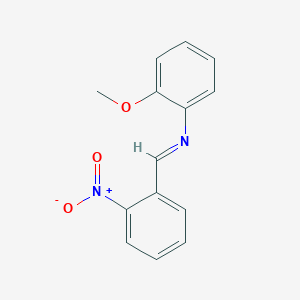
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the furan ring, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetamide: Shares the ethoxyphenyl and trifluoromethyl groups but lacks the furan ring.
N-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to the presence of both the ethoxyphenyl and trifluoromethylphenyl groups, along with the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
620541-12-0 |
|---|---|
Formule moléculaire |
C20H16F3NO3 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16F3NO3/c1-2-26-14-9-7-13(8-10-14)24-19(25)18-12-11-17(27-18)15-5-3-4-6-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,25) |
Clé InChI |
OUSVUVIEQJAQRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)



